N-(Methyl-d3)-3-phenylpropylamine

Descripción general

Descripción

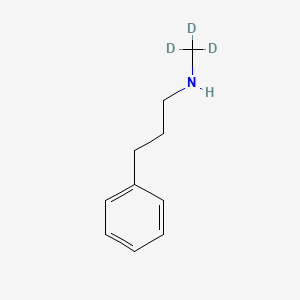

N-(Methyl-d3)-3-phenylpropylamine is a deuterated analog of 3-phenylpropylamine, where the methyl group is replaced with a trideuteromethyl group. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methyl-d3)-3-phenylpropylamine typically involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form methyl-d3-amine. The final step involves the reaction of methyl-d3-amine with 3-phenylpropylamine under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

N-(Methyl-d3)-3-phenylpropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Neuropsychiatric Disorders Treatment

N-(Methyl-d3)-3-phenylpropylamine is related to compounds that modify serotonergic receptor activity, which has implications in treating neuropsychiatric disorders such as schizophrenia, depression, anxiety, and bipolar disorder. Research indicates that compounds with similar structures can be beneficial in managing these conditions by modulating monoamine receptor activities .

Case Study: Treatment of Schizophrenia

In a patent application, it was noted that compounds including this compound could be utilized in pharmaceutical compositions aimed at ameliorating symptoms associated with schizophrenia and related psychoses. These findings suggest a promising avenue for future drug development targeting these severe mental health conditions .

Synthetic Organic Chemistry

Direct Asymmetric Reductive Amination

this compound has been employed as a nitrogen source in iridium-catalyzed direct asymmetric reductive amination reactions. This method allows for the synthesis of chiral secondary amines from ketones with high enantioselectivity and yield. The compound showcases excellent functional group tolerance, making it suitable for various synthetic applications .

Table 1: Summary of Synthetic Applications

Neuropharmacological Studies

This compound is also relevant in neuropharmacological research due to its structural similarity to known psychoactive substances. Studies have indicated that compounds with similar structures can inhibit dopamine reuptake, which is crucial for understanding the mechanisms behind addiction and reinforcement behaviors .

Case Study: Cocaine Analogues

Research comparing the effects of cocaine and other inhibitors has highlighted the role of dopamine reuptake inhibition in producing reinforcing effects. This compound's structural characteristics may provide insights into developing new therapeutic agents for treating addiction disorders .

Mecanismo De Acción

The mechanism of action of N-(Methyl-d3)-3-phenylpropylamine involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to differences in the biological activity compared to non-deuterated analogs. This makes it a valuable tool in studying enzyme kinetics and drug metabolism .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to N-(Methyl-d3)-3-phenylpropylamine include:

- 3-Phenylpropylamine

- N-Methyl-3-phenylpropylamine

- N-(Methyl-d3)-benzylamine

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis in various studies, making it a preferred choice over its non-deuterated counterparts .

Actividad Biológica

N-(Methyl-d3)-3-phenylpropylamine is a deuterated derivative of 3-phenylpropylamine, which has garnered interest in pharmacological research due to its potential biological activities, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on neurotransmitter uptake, and implications in therapeutic contexts.

This compound is characterized by the presence of a phenyl group attached to a propylamine backbone, with a deuterium substitution at the methyl group. This modification can influence its pharmacokinetic properties and metabolic stability.

The primary mechanism by which this compound exerts its biological effects is through the modulation of monoamine neurotransmitter systems. This compound has been shown to selectively inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE), similar to other compounds in its class.

- Serotonin Uptake Inhibition : Research indicates that this compound acts as a competitive inhibitor for serotonin uptake into synaptosomes. This inhibition has been quantified with Ki values indicating a strong affinity for serotonin transporters, suggesting potential antidepressant properties .

- Norepinephrine Interaction : While primarily acting on serotonin, this compound also exhibits interactions with norepinephrine transporters, albeit with less potency compared to its effect on serotonin .

Biological Activity and Therapeutic Implications

The biological activity of this compound extends beyond neurotransmitter modulation. Its implications in various therapeutic areas are noteworthy:

- Antidepressant Effects : Given its ability to inhibit serotonin reuptake, this compound may contribute to mood regulation and the treatment of depressive disorders. The mechanism aligns with established antidepressants that target serotonin pathways .

- Neuroprotective Properties : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects by reducing oxidative stress in neural tissues. This could be relevant in neurodegenerative conditions where oxidative damage plays a significant role .

Table 1: Summary of Biological Activities

Case Study Analysis

A study comparing the effects of various phenylpropylamines demonstrated that this compound exhibited significant inhibition of 5-HT uptake in vitro, maintaining efficacy over extended periods post-administration. This suggests not only immediate effects but also sustained activity that could benefit therapeutic applications .

Propiedades

IUPAC Name |

3-phenyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHBZVFOTDJTPK-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724556 | |

| Record name | N-(~2~H_3_)Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55469-88-0 | |

| Record name | N-(~2~H_3_)Methyl-3-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.